molecular formula C8H13NOS B13600888 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol

2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol

Cat. No.: B13600888
M. Wt: 171.26 g/mol
InChI Key: WUINOGLVZQYWIN-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H13NOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to introduce the amino and hydroxyl functional groups. One common method involves the use of a Grignard reagent followed by a reaction with an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions on the thiophene ring can introduce various functional groups .

Scientific Research Applications

2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The thiophene ring can participate in π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-amino-1-(2,5-dimethylthiophen-3-yl)ethanol

InChI

InChI=1S/C8H13NOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3,8,10H,4,9H2,1-2H3

InChI Key

WUINOGLVZQYWIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(CN)O

Origin of Product

United States

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